molecular formula C12H6Cl2N2S B1438555 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 1133128-92-3

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B1438555
CAS No.: 1133128-92-3
M. Wt: 281.2 g/mol
InChI Key: VDGVCJCXDIKLPW-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine is an organic compound that belongs to the class of thienopyrimidines It is characterized by the presence of a thieno[2,3-d]pyrimidine core structure substituted with chlorine atoms at the 4 and 5 positions and a chlorophenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with thiourea in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized thienopyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group distinguishes it from other similar compounds and may confer distinct properties and applications.

Properties

IUPAC Name

4-chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-9-4-2-1-3-7(9)8-5-17-12-10(8)11(14)15-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGVCJCXDIKLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=C2C(=NC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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